

Evaluating the Off-Target Effects of Quinacrine in Cellular Models: A Comparative Guide

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Compound of Interest

Compound Name: *Quinacrine dihydrochloride dihydrate*

Cat. No.: *B027041*

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For Researchers, Scientists, and Drug Development Professionals

Quinacrine, a derivative of 9-aminoacridine, has a long history as an antimalarial agent. However, its diverse molecular activities have led to its investigation in a broader therapeutic context, particularly in oncology. This guide provides an objective comparison of the off-target effects of Quinacrine in cellular models, supported by experimental data and detailed methodologies. By understanding these off-target activities, researchers can better leverage Quinacrine's polypharmacology for drug development and repositioning strategies.

Data Presentation: Quantitative Comparison of Quinacrine's Off-Target Effects

The following tables summarize the quantitative data on Quinacrine's inhibitory and cytotoxic activities across various cellular models and molecular targets. These values, primarily half-maximal inhibitory concentrations (IC50), provide a basis for comparing its potency against other known inhibitors.

Cell Line	Cancer Type	Assay	Quinacrine IC50 (µM)	Alternative Compound	Alternative IC50 (µM)	Reference
Multiple Cell Lines	Various	Proliferation	< 10	-	-	[1]
MCF-7/ADR (resistant)	Breast Cancer	Proliferation	< 10	Doxorubicin	> 88x MCF-7 IC50	[1]
HL-60/MX2 (resistant)	Leukemia	Proliferation	< 10	Etoposide (VP-16)	> 144x HL-60 IC50	[1]
A549	Non-small cell lung cancer	Proliferation	~15 (48h)	-	-	[2]
NCI-H520	Non-small cell lung cancer	Proliferation	~12 (48h)	-	-	[2]
MCF-7	Breast Cancer	Proliferation	7.5	-	-	[2]
MDA-MB-231	Breast Cancer	Proliferation	8.5	-	-	[2]
Malignant Mesothelioma	Mesothelioma	Proliferation	1.1 - 5.03	-	-	[2]
SH-SY5Y	Neuroblastoma	Proliferation	-	BAY 11-7082	0.85	[3]
SK-N-AS	Neuroblastoma	Proliferation	-	BAY 11-7082	1.35	[3]

Table 1: Comparative Cytotoxicity of Quinacrine in Cancer Cell Lines. This table highlights the potent anti-proliferative effects of Quinacrine across a range of cancer cell lines, including those resistant to standard chemotherapeutic agents.

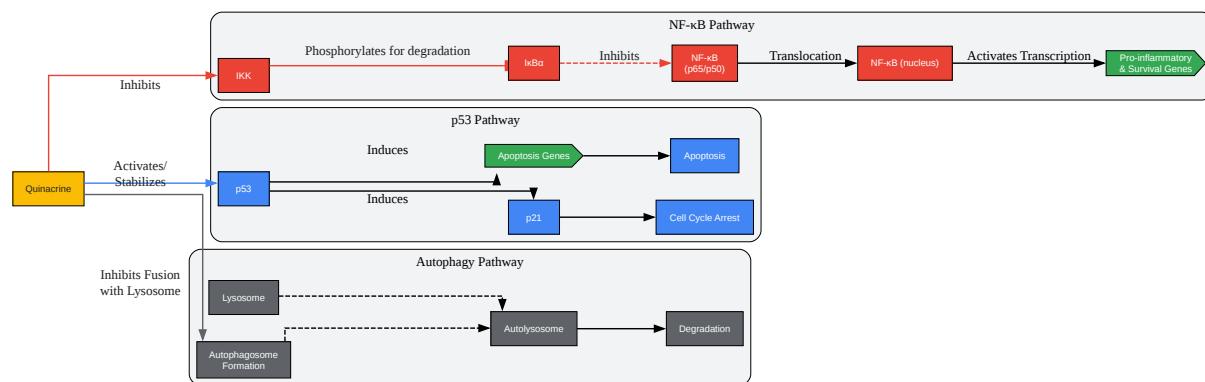
| Molecular Target | Assay Type | Quinacrine IC50 (nM) | Alternative Compound | Alternative IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Topoisomerase II α | DNA Relaxation | Completely inhibits at 10,000 nM | Etoposide (VP-16) | - | [1] | | Hsp90 | ATPase Activity | ~70% inhibition at 100,000 nM | 17-AAG | ~83% inhibition at 100,000 nM | [1] | | FGFR1 | Kinase Activity | 1053.58 | Ponatinib, Dovitinib | 5 - 50 | [4] | | NF- κ B | Luciferase Reporter | Reduces activity at > 10,000 nM | BAY 11-7082 | 190 (USP7), 960 (USP21) | [5][6] | | Autophagy Inhibition | tfLC3 Puncta Intensity | 250 | Chloroquine | 15,000 | [7] |

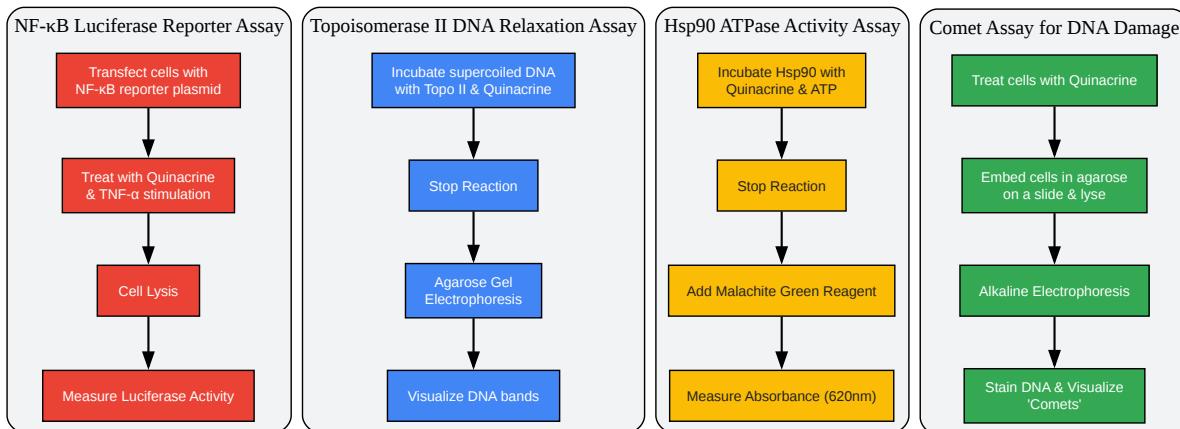
Table 2: Comparative Inhibition of Molecular Targets by Quinacrine. This table showcases the diverse molecular targets of Quinacrine and provides a comparison of its inhibitory potency against established inhibitors of these targets.

Key Off-Target Signaling Pathways and Experimental Workflows

Quinacrine's off-target effects are mediated through its interaction with multiple critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.

Signaling Pathways





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